molecular formula C17H13N3OS B14879379 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one

Cat. No.: B14879379
M. Wt: 307.4 g/mol
InChI Key: JPUMQZVFEMLDSF-UHFFFAOYSA-N
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Description

MFCD04975752 is a chemical compound identified by its unique MDL number This compound is utilized in various scientific research and industrial applications due to its distinctive chemical properties

Preparation Methods

The preparation of MFCD04975752 involves specific synthetic routes and reaction conditions. One method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method is advantageous as it simplifies the synthesis process and improves yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

MFCD04975752 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

MFCD04975752 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, such as its role in pain management or antimicrobial activity . Industrial applications include its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD04975752 involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting or activating certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

MFCD04975752 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 2-Hydroxy-2-methylpropiophenone, 1-Hydroxycyclohexyl phenyl ketone, and Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide . These compounds share some structural similarities but differ in their specific chemical properties and applications. MFCD04975752 stands out due to its unique synthesis method and versatile applications in various fields.

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-phenyl-2H-pyrrol-3-ol

InChI

InChI=1S/C17H13N3OS/c18-16-15(17-19-12-8-4-5-9-14(12)22-17)13(21)10-20(16)11-6-2-1-3-7-11/h1-9,18,21H,10H2

InChI Key

JPUMQZVFEMLDSF-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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